N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide
Description
N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide: is a synthetic organic compound belonging to the class of isoindole derivatives This compound is characterized by its unique cyclopropyl group attached to the nitrogen atom and a carboxamide functional group
Properties
IUPAC Name |
N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-12(13-11-5-6-11)14-7-9-3-1-2-4-10(9)8-14/h9-11H,1-8H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVZJCSFBKMZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide typically involves the following steps:
Cyclopropylamine Synthesis: The starting material, cyclopropylamine, can be synthesized through the reaction of cyclopropyl bromide with ammonia or an amine.
Isoindole Formation: The cyclopropylamine is then reacted with a suitable diene or dienophile to form the isoindole ring system. This can be achieved through a Diels-Alder reaction under controlled temperature and pressure conditions.
Carboxamide Introduction: The final step involves the introduction of the carboxamide group. This can be done by reacting the isoindole derivative with an appropriate carboxylic acid or its derivative, such as an acid chloride, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group or other substituents can be replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, alkoxides
Major Products
Oxidation: N-oxide derivatives
Reduction: Corresponding amines
Substitution: Various substituted isoindole derivatives
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a pharmacophore in drug design. Isoindole derivatives are known to exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings. Its reactivity and stability make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide involves its interaction with specific molecular targets. The cyclopropyl group and the isoindole ring system can interact with enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
- N-cyclopropyl-1,2,3,4-tetrahydroisoindole-2-carboxamide
- N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydro-2H-isoindole-2-carboxamide
Uniqueness
N-cyclopropyl-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide is unique due to its specific structural features, such as the cyclopropyl group and the fully saturated isoindole ring system. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
